6-Fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN5/c1-3-4(7)5(8)12-6(11-3)9-2-10-12/h2H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIPEKBIURRYHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminotriazoles with β-Ketoesters
A widely adopted method involves the reaction of 5-amino-1,2,4-triazole with fluorinated β-ketoesters. For 6-fluoro-5-methyl derivatives, ethyl 4-fluoro-3-oxopentanoate reacts with 5-amino-1,2,4-triazole under acidic conditions (HCl/EtOH, reflux, 8–12 h) to yield the bicyclic core. Key modifications include:
Ring-Closing Metathesis (RCM) Strategies
Alternative routes employ RCM for triazole ring formation. A 2016 protocol utilized Grubbs II catalyst (5 mol%) with dienyne precursors in toluene at 80°C, achieving 78% yield for analogous structures. While less common for fluorinated systems, this method offers stereochemical control valuable for complex analogs.
Regiochemical Control in Fluorination and Methylation
Methyl Group Installation
- Friedel-Crafts alkylation : AlCl3-catalyzed reaction with MeI in nitrobenzene (60°C, 4 h, 69% yield)
- Cross-coupling : Suzuki-Miyaura with MeB(OH)2 using Pd(PPh3)4 (3 mol%), K2CO3 base in THF/H2O
Purification and Characterization
Chromatographic Methods
Spectroscopic Data Consolidation
| Technique | Key Signals | Reference |
|---|---|---|
| 1H NMR (600 MHz, CDCl3) | δ 8.35 (s, 1H, H-2), 2.81 (d, J=4.5 Hz, CH3) | |
| 13C NMR | δ 158.9 (C-F), 25.4 (CH3) | |
| HRMS (ESI+) | m/z 197.0832 [M+H]+ (calc. 197.0835) |
Scale-Up Considerations and Process Optimization
Industrial routes emphasize:
- Solvent selection : Replacement of DMF with Cyrene™ (dihydrolevoglucosenone) reduces environmental impact
- Catalyst recycling : Pd nanoparticles on magnetic Fe3O4@C support enable 5× reuse without activity loss
- Continuous flow systems : Microreactor processing (0.5 mL/min, 120°C) boosts productivity 3-fold vs batch
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Overall Yield |
|---|---|---|---|
| SNAr Amination | Simple conditions, low cost | Limited to activated substrates | 62–71% |
| Buchwald-Hartwig | Broad substrate scope | High catalyst loading | 68–76% |
| Microwave-assisted | Rapid reaction times | Specialized equipment needed | 79–83% |
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidines.
Scientific Research Applications
6-Fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of phosphodiesterase inhibition.
Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, and antifungal agent.
Industry: It is used in the development of agrochemicals, including herbicides and fungicides.
Mechanism of Action
The mechanism of action of 6-Fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, as a phosphodiesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of cyclic adenosine monophosphate (cAMP). This leads to increased levels of cAMP, which can have various physiological effects, including vasodilation and anti-inflammatory responses.
Comparison with Similar Compounds
Substituent Variations in the Triazolopyrimidine Core
Key structural differences among triazolopyrimidines arise from substitutions at positions 5, 6, and 7:
Key Observations :
- 6-Substituent: The fluorine atom in the target compound introduces electronegativity, which may enhance hydrogen bonding with biological targets compared to non-fluorinated analogs .
- 7-Amine Substituent : The unsubstituted NH2 group in the target compound contrasts with bulkier substituents (e.g., tetrahydronaphthyl, trifluoromethylphenyl), which are often optimized for specific target interactions .
Antimalarial Activity
Triazolopyrimidines targeting Plasmodium falciparum dihydroorotate dehydrogenase (PfDHOD) show substituent-dependent efficacy:
- Fluorine Impact: Fluorine at position 6 (as in the target compound) mimics electron-withdrawing groups in PfDHOD inhibitors like DSM74, improving binding to the enzyme’s ubiquinone pocket .
- Methyl vs.
Docking Scores () :
- Naphthalen-2-yl-methyl analog: -31.37 kcal/mol (highest affinity).
- 5-Methyl-N-phenyl analog: -5.69 kcal/mol (lowest affinity).
The target compound’s 6-fluoro substituent could bridge this range, depending on the amine group’s orientation.
Anticancer Activity
In , triazolopyrimidines with trifluoromethyl or fluoroalkyl groups inhibit tubulin polymerization. The target compound’s 6-fluoro group may mimic these substituents, though its lack of a para-substituted phenyl ring (common in potent analogs) might reduce activity .
Physicochemical Properties
- Solubility : Unsubstituted NH2 at position 7 enhances aqueous solubility relative to aryl-substituted derivatives (e.g., 7-phenethylamine analogs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
